molecular formula C14H21N3O4 B13550957 3-(1-(tert-butoxycarbonyl)piperidin-2-yl)-1H-pyrazole-5-carboxylic acid

3-(1-(tert-butoxycarbonyl)piperidin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13550957
M. Wt: 295.33 g/mol
InChI Key: PYAAQJWXROFQNT-UHFFFAOYSA-N
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Description

5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a pyrazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the tert-butoxycarbonyl group. The pyrazole ring is then constructed and attached to the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry. The process is designed to be efficient, cost-effective, and environmentally friendly. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-4-carboxylic acid
  • 5-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrazine-2-carboxylic acid

Uniqueness

Compared to similar compounds, 5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1H-pyrazole-3-carboxylic acid offers unique structural features that enhance its reactivity and potential applications. Its specific substitution pattern and functional groups provide distinct chemical properties, making it a valuable tool in various research fields.

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-7-5-4-6-11(17)9-8-10(12(18)19)16-15-9/h8,11H,4-7H2,1-3H3,(H,15,16)(H,18,19)

InChI Key

PYAAQJWXROFQNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)C(=O)O

Origin of Product

United States

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